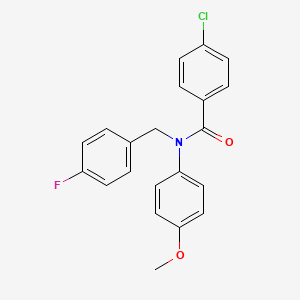

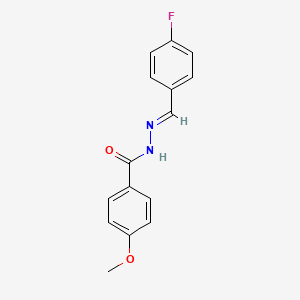

![molecular formula C19H22N4O B5507121 2-{[3-(1-乙基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-吲哚](/img/structure/B5507121.png)

2-{[3-(1-乙基-1H-咪唑-2-基)-1-哌啶基]羰基}-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to "2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole" has been explored through various methods. Techniques involve reactions of indoles with haloacetic acid amides and other cyclization methods to form complex structures, including imidazo[1,2-a]indoles and other heterocyclic frameworks. These processes highlight the diversity in synthetic approaches for creating compounds with indole and imidazole rings, showcasing the importance of specific reagents and conditions in achieving desired products (Degutis, Schachkus, & Urbonavichyus, 1985).

Molecular Structure Analysis

Structural analyses of compounds related to the target molecule have been conducted using various techniques, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecular conformation, bond angles, and distances, crucial for understanding the chemical behavior and reactivity of these compounds. For example, crystal structure determinations have been used to explore the spatial arrangement of molecules, offering a detailed view of their three-dimensional shape and the interactions that stabilize their structure (Whelan et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving the compound and its analogs include various transformations such as cyclizations, N-alkylations, and reactions with haloacetic acid amides, leading to the formation of novel heterocyclic structures. These reactions not only expand the chemical diversity of imidazole and indole derivatives but also illustrate the reactivity patterns of these heterocycles, highlighting their potential for further functionalization (Khalafy, Setamdideh, & Dilmaghani, 2002).

科学研究应用

超声辅助合成和抗氧化活性

研究表明,超声辅助合成可用于创建具有显着抗氧化活性的吲哚衍生物。包括 1H-吲哚变体在内的这些化合物已显示出减轻氧化应激的潜力,氧化应激是各种疾病和衰老过程中的一个关键因素。该方法提供了一种快速且选择性的合成方法,突出了吲哚衍生物在生物背景下的多功能性和潜在治疗应用 (Vieira 等人,2017)。

铜催化合成

咪唑并[1,2-a]吡啶的铜催化合成展示了叔胺乙基的新型活化模式,展示了该化合物在促进复杂化学反应中的作用。该过程强调了咪唑和吲哚衍生物在合成生物相关结构(可能包括药物)中的化学用途 (Rao、Mai 和 Song,2017)。

N-杂环卡宾-甜菜碱相互转化

咪唑鎓-吲哚和吲哚取代咪唑-2-亚甲基的互变异构平衡的研究揭示了吲哚衍生物的复杂化学行为。这些发现有助于理解此类化合物的稳定性和反应性,这对于设计有机合成和工业应用中的催化剂和试剂非常重要 (Pidlypnyi 等人,2013)。

有机合成中的迈克尔加成

N-杂环与 α,β-不饱和化合物在无水 K3PO4 等催化剂的促进下的迈克尔加成证明了吲哚衍生物在构建复杂有机分子中的合成用途。该方法突出了吲哚基化合物在有机合成中的作用,为各种化学和药理学上重要的结构提供了途径 (Xueling 等人,2010)。

通过结构优化进行的抗癌活性

吲哚类似物作为微管蛋白抑制剂的开发展示了吲哚衍生物的药理潜力。通过结构优化,研究人员旨在增强细胞毒性效力和代谢稳定性,表明吲哚基结构在开发抗癌疗法中的作用。这些化合物对多药耐药性 (MDR) 和紫杉醇耐药性表现出有效性,强调了它们在癌症治疗中的重要性 (Hwang 等人,2015)。

未来方向

属性

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-2-22-11-9-20-18(22)15-7-5-10-23(13-15)19(24)17-12-14-6-3-4-8-16(14)21-17/h3-4,6,8-9,11-12,15,21H,2,5,7,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLXANKBKHAZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)